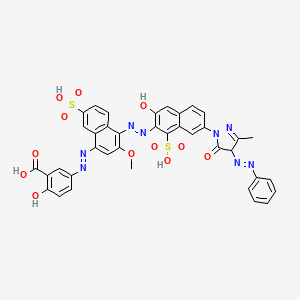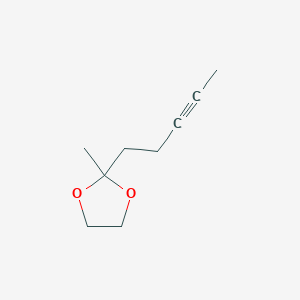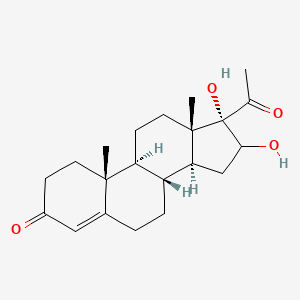
1,4,9,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1,4,9,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, which may alter its structure and properties.
Reduction: Reduction reactions can also modify the compound, potentially affecting its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, changing its reactivity and interactions.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different quinone derivatives, while reduction could yield hydroquinone derivatives.
Applications De Recherche Scientifique
1,4,9,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of perylenequinones.
Biology: The compound’s ability to inhibit DNA gyrase makes it a valuable tool in studying DNA supercoiling and its effects on cellular processes.
Industry: While not widely used in industry, its unique properties make it of interest for specialized applications in chemical research.
Mécanisme D'action
The mechanism of action of 1,4,9,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione involves its interaction with DNA gyrase. The compound reduces the supercoiling activity of DNA gyrase, which is essential for DNA replication and transcription. This inhibition can lead to the disruption of DNA processes, making it a potent antiviral agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Altertoxin II: Another mycotoxin produced by Alternaria alternata with similar properties and applications.
Perylenequinones: A class of compounds that includes 1,4,9,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione and other related molecules with similar structures and reactivity.
Uniqueness
This compound is unique due to its specific inhibitory effects on DNA gyrase and its potential antiviral properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research in various scientific fields .
Propriétés
Formule moléculaire |
C20H16O6 |
|---|---|
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
1,4,9,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione |
InChI |
InChI=1S/C20H16O6/c21-11-4-1-8-9-2-5-13(23)18-14(24)7-15(25)20(26,19(9)18)10-3-6-12(22)17(11)16(8)10/h1-2,4-5,10,15,21,23,25-26H,3,6-7H2 |
Clé InChI |
IBJQWUOEZZLWJA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=C(C=CC3=C2C1C4(C(CC(=O)C5=C(C=CC3=C54)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


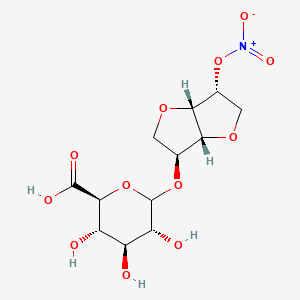
![Bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro-](/img/structure/B13806803.png)
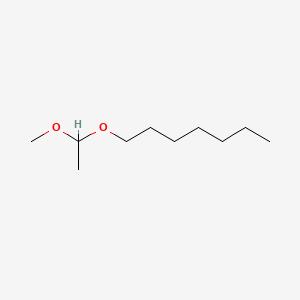
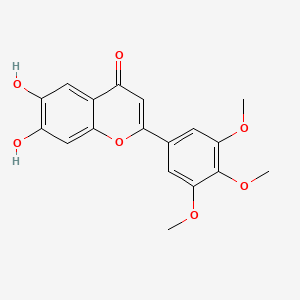

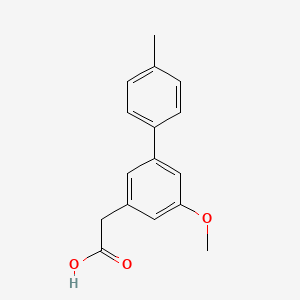
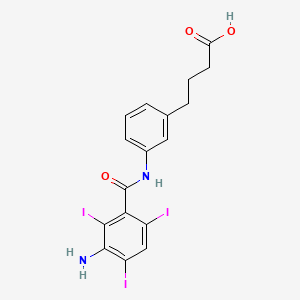
![4'-Methoxy-4-methyl-5-oxo-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13806860.png)
![(1S,2S,4R,5R)-tricyclo[3.2.1.02,4]oct-6-ene-3-carbonyl chloride](/img/structure/B13806861.png)
![2-Ethyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B13806867.png)
